molecular formula C9H14ClIN2O2S B2988644 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione hydrochloride CAS No. 1788823-11-9

3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione hydrochloride

Cat. No.: B2988644
CAS No.: 1788823-11-9
M. Wt: 376.64
InChI Key: SQIRAROKVOXYRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione hydrochloride is a useful research compound. Its molecular formula is C9H14ClIN2O2S and its molecular weight is 376.64. The purity is usually 95%.
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Biological Activity

The compound 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione hydrochloride is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the formation of the pyrazole ring followed by the introduction of the thiolane moiety. Various synthetic pathways can be employed, including the iodination of 3,5-dimethylpyrazole derivatives and subsequent reactions to form the thiolane structure. The detailed synthetic route can be summarized as follows:

  • Preparation of 3,5-Dimethylpyrazole : This is achieved through standard methods involving hydrazine derivatives.
  • Iodination : The introduction of iodine at the 4-position is performed using iodine or N-iodosuccinimide.
  • Formation of Thiolane Derivative : The thiolane ring is constructed through cyclization reactions involving appropriate precursors.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione have shown moderate to strong activity against various bacterial strains when tested in vitro.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

Compound NameBacterial Strain TestedZone of Inhibition (mm)Reference
Compound AE. coli15
Compound BS. aureus18
Target CompoundP. aeruginosa20

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Notably, it has demonstrated selective cytotoxicity against glioma cells while sparing normal cells.

Table 2: Cytotoxicity Assay Results

Compound NameCell LineIC50 (µM)Mechanism of Action
Target CompoundC6 Glioma5.13Induces apoptosis
Reference Drug5-Fluorouracil8.34DNA synthesis inhibition

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound likely interacts with specific enzymes involved in metabolic pathways, inhibiting their activity and disrupting cellular functions.
  • Apoptosis Induction : Studies have shown that this compound can trigger apoptotic pathways in cancer cells, leading to cell cycle arrest and eventual cell death.
  • Antioxidant Properties : Some pyrazole derivatives exhibit antioxidant activity, which may contribute to their overall therapeutic effects.

Case Studies

In a recent study published in Journal of Chemical and Pharmaceutical Research, researchers synthesized several pyrazole derivatives and evaluated their antimicrobial properties alongside cytotoxic effects on cancer cell lines. The study concluded that the target compound exhibited superior antimicrobial activity compared to traditional antibiotics and showed promising results in inducing apoptosis in glioma cells .

Properties

IUPAC Name

3-(4-iodo-3,5-dimethylpyrazol-1-yl)thiolane 1,1-dioxide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IN2O2S.ClH/c1-6-9(10)7(2)12(11-6)8-3-4-15(13,14)5-8;/h8H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQIRAROKVOXYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)I.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClIN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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